Cas no 27869-41-6 (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine)

1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine 化学的及び物理的性質
名前と識別子
-
- 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-undecanoyl-sn-glycero-3-phosphocholine; PC(11:0/0:0)
- 11:0 LYSO PC
- 3,5,9-Trioxa-4-phosphaeicosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-,innersalt,4-oxide,(7R)-
- PC(11:0/0:0)
- LMGP01050007
- lysoPC 11:0
- 27869-41-6
- 3,5,9-Trioxa-4-phosphaeicosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- SCHEMBL26342254
- 3,5,9-Trioxa-4-phosphaeicosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (R)-
- CHEBI:178529
- Undecanoin, 1-mono-, 3-(dihydrogen phosphate), monoester with choline hydroxide inner salt, L-
- 1-undecanoyl-sn-glycero-3-phosphocholine
- Choline, hydroxide, dihydrogen phosphate, inner salt, 3-ester with 1-monoundecanoin, L-
- 11:0 Lyso PC, 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, powder
- [(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- CHEMBL467727
-
- MDL: MFCD00674354
- インチ: 1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1
- InChIKey: OZRAIUXQMKVTIQ-GOSISDBHSA-N
- SMILES: P([O-])(=O)(OCC[N+](C)(C)C)OC[C@H](O)COC(=O)CCCCCCCCCC
計算された属性
- 精确分子量: 425.25423961g/mol
- 同位素质量: 425.25423961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 28
- 回転可能化学結合数: 19
- 複雑さ: 446
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 2.8
じっけんとくせい
- 濃度: 10 mg/mL (855376C-25mg)
1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine Security Information
- 危険物輸送番号:NONH for all modes of transport
- 储存条件:−20°C
1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y33050-500mg |
1-UNDECANOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE |
27869-41-6 | >99% | 500mg |
¥7000.00 | 2023-04-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U66880-100mg |
L-α-monoundecanoyl lysophosphatidyl choline |
27869-41-6 | 99% | 100mg |
¥2008.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022701-25mg |
1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine,99% |
27869-41-6 | 99% | 25mg |
¥1130 | 2024-05-24 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y33050-100mg |
1-UNDECANOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE |
27869-41-6 | >99% | 100mg |
¥2000.00 | 2023-04-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 855376P-25MG |
11:0 Lyso PC |
27869-41-6 | 25mg |
¥1780.42 | 2023-11-02 | ||
A2B Chem LLC | AF29836-100mg |
1-UNDECANOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE |
27869-41-6 | >99% | 100mg |
$640.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U66880-500mg |
L-α-monoundecanoyl lysophosphatidyl choline |
27869-41-6 | 99% | 500mg |
¥7058.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | U130488-25mg |
1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine |
27869-41-6 | >99% | 25mg |
¥941.90 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U66880-25mg |
L-α-monoundecanoyl lysophosphatidyl choline |
27869-41-6 | 99% | 25mg |
¥1228.0 | 2023-09-09 | |
A2B Chem LLC | AF29836-25mg |
1-UNDECANOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE |
27869-41-6 | >99% | 25mg |
$406.00 | 2024-04-20 |
1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholineに関する追加情報
Recent Advances in the Study of 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (CAS: 27869-41-6) in Chemical Biology and Pharmaceutical Research
The compound 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (CAS: 27869-41-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This lysophospholipid derivative, characterized by its unique structural features, has shown promising potential in various biomedical applications, including drug delivery systems, anti-inflammatory therapies, and membrane biology studies. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic applications.
One of the key areas of research has been the role of 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in modulating cellular signaling pathways. A 2023 study published in the Journal of Lipid Research demonstrated that this compound interacts with specific G-protein-coupled receptors (GPCRs), influencing intracellular calcium levels and downstream inflammatory responses. The study utilized advanced mass spectrometry techniques to track the compound's distribution and metabolism in vitro, providing valuable insights into its pharmacokinetic properties.
In addition to its signaling properties, 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine has been investigated for its potential as a drug delivery vehicle. A recent preprint on bioRxiv highlighted its ability to form stable micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability. The study reported a novel synthesis method for the compound, achieving a high yield (85%) and purity (>98%) using a modified enzymatic approach. This advancement could pave the way for scalable production of the compound for clinical applications.
Another groundbreaking study, published in Nature Chemical Biology in early 2024, explored the anti-inflammatory effects of 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in animal models of rheumatoid arthritis. The researchers found that the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α and IL-6) and attenuated joint swelling. These effects were attributed to the compound's ability to inhibit the NF-κB pathway, suggesting its potential as a novel therapeutic agent for autoimmune diseases.
Despite these promising findings, challenges remain in the clinical translation of 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. A recent review in Advanced Drug Delivery Reviews pointed out the need for further studies on its long-term safety and stability. Additionally, the compound's interactions with other lipid species in biological membranes require deeper investigation to fully understand its therapeutic potential and possible side effects.
In conclusion, 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (CAS: 27869-41-6) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Recent studies have shed light on its mechanisms of action, synthesis optimization, and therapeutic applications, but further research is needed to address existing challenges and unlock its full potential. The compound's unique properties make it a compelling candidate for future drug development and biomedical applications.
27869-41-6 (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) Related Products
- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 786617-12-7(AHU-377(Sacubitril))
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)




